6-(Ethylsulfonyl)-4-methylquinolin-2(1H)-one

Description

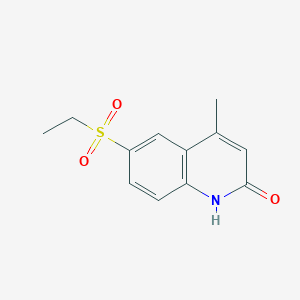

6-(Ethylsulfonyl)-4-methylquinolin-2(1H)-one is a quinolinone derivative characterized by a methyl group at position 4 and an ethylsulfonyl (-SO₂CH₂CH₃) substituent at position 6 of the quinolin-2(1H)-one scaffold. This compound belongs to a broader class of quinolinones, which are heterocyclic aromatic compounds with diverse pharmacological applications, including phosphodiesterase (PDE) inhibition, antimicrobial activity, and anticancer effects .

Properties

IUPAC Name |

6-ethylsulfonyl-4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-3-17(15,16)9-4-5-11-10(7-9)8(2)6-12(14)13-11/h4-7H,3H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXKZQKDBGQCDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethylsulfonyl)-4-methylquinolin-2(1H)-one typically involves the following steps:

Formation of the Quinolinone Core: The quinolinone core can be synthesized through various methods, such as the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Introduction of the Methyl Group: The methyl group can be introduced at the 4th position through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Sulfonylation: The ethylsulfonyl group can be introduced at the 6th position by reacting the intermediate compound with ethylsulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(Ethylsulfonyl)-4-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.

Scientific Research Applications

6-(Ethylsulfonyl)-4-methylquinolin-2(1H)-one has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a lead compound or intermediate in the development of new drugs targeting various diseases, such as cancer, infectious diseases, and neurological disorders.

Biological Studies: It can be employed in studies investigating the biological activities of quinolinone derivatives, including their antimicrobial, antiviral, and anticancer properties.

Chemical Biology: The compound can be used as a probe to study biological pathways and molecular targets, helping to elucidate the mechanisms of action of related compounds.

Industrial Applications: It may find use in the synthesis of specialty chemicals and materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 6-(Ethylsulfonyl)-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in disease pathways.

The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Key Insights :

- Sulfonyl vs. Ether/Oxygens : Ethylsulfonyl and propylsulfonyl groups enhance metabolic stability compared to benzyloxy or piperidinyl-oxobutoxy chains, which may degrade more readily in vivo .

- Chain Length : Propylsulfonyl (C3) vs. ethylsulfonyl (C2) alters logP values, influencing membrane permeability and target engagement .

Pharmacological Activity Comparisons

PDE3 Inhibition

- MC2: Exhibits potent PDE3 inhibition (IC₅₀ = 0.20 µM) with high selectivity for cardiac contractility over chronotropic effects, reducing arrhythmia risks .

- 6-(Benzyloxy)-4-methylquinolin-2(1H)-one: Shows moderate PDE3 inhibition (IC₅₀ = 0.85 µM) but significant lipolytic side effects, limiting clinical utility .

Antimicrobial and Anticancer Activity

- 4-Hydroxyquinolin-2(1H)-ones: Derivatives like 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one demonstrate antimicrobial activity against S. aureus and E. coli (MIC = 8–16 µg/mL) .

- Halogenated Derivatives: Bromination at position 3 (e.g., 3-bromo-4-hydroxyquinolin-2(1H)-one) increases hydrophobicity, enhancing antiproliferative effects in lung cancer cells .

Structural-Activity Relationship (SAR) Trends

Position 4 Methyl Group: The 4-methyl group is conserved across analogs to maintain planar quinolinone conformation, critical for PDE3 binding .

Position 6 Modifications: Sulfonyl Groups: Improve solubility and stability but may reduce membrane permeability compared to alkyloxy chains .

Halogenation : Bromine or chlorine at position 3 increases hydrophobicity and cytotoxicity, though this is less relevant to sulfonyl-containing analogs .

Biological Activity

6-(Ethylsulfonyl)-4-methylquinolin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes available data on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound belongs to the quinoline family, characterized by a fused aromatic ring system. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. Its mechanism of action primarily involves the inhibition of heat shock protein 90 (Hsp90), which plays a critical role in cancer cell proliferation and survival.

Key Findings

-

Cytotoxicity : The compound has shown significant cytotoxic activity against several cancer cell lines, including:

- MDA-MB-231 (breast cancer)

- PC-3 (prostate cancer)

- MCF-7 (breast cancer)

- Mechanism of Action : The compound's mechanism involves:

- In Vivo Studies : In animal models, particularly nude mice with orthotopic breast cancer, compounds similar to this compound demonstrated anti-tumor activity when encapsulated in liposomes, suggesting enhanced delivery and efficacy .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | <10 |

| PC-3 | ~28 | |

| MCF-7 | <15 |

*IC50 is the concentration required to inhibit cell growth by 50% after 72 hours of treatment.

Case Studies

- Case Study on MDA-MB-231 Cells : A study focused on the effects of this compound on MDA-MB-231 cells revealed that treatment led to a significant reduction in cell viability and induction of apoptosis. The study noted that the compound's ability to downregulate key oncogenic pathways contributed to its cytotoxic effects .

- Prostate Cancer Research : Another investigation into its effects on PC-3 prostate cancer cells indicated a dose-dependent decrease in viability, with notable apoptosis markers observed under microscopy following treatment with the compound .

Q & A

Q. Basic

- FT-IR : Identifies key functional groups (e.g., sulfonyl S=O stretches at ~1150–1300 cm⁻¹ and quinolinone C=O at ~1663 cm⁻¹) .

- ¹H/¹³C NMR : Characterizes substituent effects (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 6.9–8.2 ppm) .

- Mass spectrometry (MS) : Confirms molecular weight via molecular ion peaks (e.g., m/z 297 for related compounds) .

What strategies optimize the yield of this compound in multi-step syntheses, particularly when using ionic liquid catalysts?

Q. Advanced

- Catalyst recycling : Ionic liquids like [Bmim]OH can be reused after extraction, reducing costs and waste .

- Reaction monitoring : TLC or in-situ IR tracks intermediates (e.g., acetoacetanilides) to prevent side reactions .

- Temperature control : Slow distillation of ethanol during Knorr cyclization minimizes decomposition .

- Purification : Recrystallization from benzene or DMF improves purity .

What are the key considerations in designing experiments to study the reactivity of the ethylsulfonyl group in quinolin-2(1H)-one derivatives?

Q. Basic

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution at the sulfonyl group.

- pH control : Alkaline conditions stabilize sulfonate intermediates during hydrolysis .

- Compatibility with functional groups : Ensure reducing agents (e.g., NaBH₄) do not interfere with sulfonyl moieties .

How do computational methods like DFT aid in understanding the electronic properties of this compound?

Q. Advanced

- Electrostatic potential maps : Predict reactive sites for electrophilic/nucleophilic attacks .

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to assess stability and charge transfer (e.g., gaps <4 eV suggest high reactivity) .

- NLO properties : DFT calculates hyperpolarizability (β) for nonlinear optical applications .

How can researchers mitigate challenges in isolating this compound from reaction mixtures?

Q. Advanced

- Chromatography : Use flash column chromatography with silica gel and ethyl acetate/hexane gradients .

- Acid-base extraction : Leverage solubility differences; quinolinones often precipitate under acidic conditions .

- Crystallization additives : Add seed crystals or use mixed solvents (e.g., CH₂Cl₂/di-isopropylether) to enhance crystal growth .

What are the implications of tautomeric equilibria in this compound for biological activity studies?

Advanced

Tautomerism between keto-enol forms (e.g., 4-hydroxy vs. 4-oxo) affects hydrogen-bonding capacity and receptor binding. To study:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.